6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
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Overview
Description
6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a morpholine ring, a thiophene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyrimidine intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene ring structure.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and 2,4-diaminopyrimidine share the pyrimidine ring structure.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide share the morpholine ring structure.
Uniqueness
6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide is unique due to the combination of the morpholine, thiophene, and pyrimidine rings in a single molecule. This unique structure provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(16-4-3-12-2-1-9-22-12)13-10-14(18-11-17-13)19-5-7-21-8-6-19/h1-2,9-11H,3-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAJJEMRIHXJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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